2-(Cyclopentylmethoxy)-4-fluoroaniline
Description
2-(Cyclopentylmethoxy)-4-fluoroaniline is a substituted aromatic amine characterized by a cyclopentylmethoxy group (-O-CH2-cyclopentyl) at the 2-position and a fluorine atom at the 4-position of the aniline ring. This compound is structurally significant due to the steric and electronic effects imparted by the bulky cyclopentylmethoxy group, which influences its physicochemical properties and reactivity. It is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing complex molecules, such as kinase inhibitors and antimicrobial agents .
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
2-(cyclopentylmethoxy)-4-fluoroaniline |
InChI |
InChI=1S/C12H16FNO/c13-10-5-6-11(14)12(7-10)15-8-9-3-1-2-4-9/h5-7,9H,1-4,8,14H2 |
InChI Key |
UBGNLNNGEZICFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)COC2=C(C=CC(=C2)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylmethoxy)-4-fluoroaniline typically involves the following steps:
Formation of Cyclopentylmethanol: Cyclopentylmethanol can be synthesized by the reduction of cyclopentanone using a reducing agent such as sodium borohydride.
Methoxylation: Cyclopentylmethanol is then reacted with methanol in the presence of an acid catalyst to form cyclopentylmethoxy.
Nitration and Reduction: The aromatic ring of aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form nitroaniline. The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.
Fluorination: The amino group is then selectively fluorinated using a fluorinating agent such as Selectfluor.
Industrial Production Methods
Industrial production of 2-(Cyclopentylmethoxy)-4-fluoroaniline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylmethoxy)-4-fluoroaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluoroaniline moiety to other functional groups.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Compounds with different substituents replacing the fluoro group.
Scientific Research Applications
2-(Cyclopentylmethoxy)-4-fluoroaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylmethoxy)-4-fluoroaniline involves its interaction with specific molecular targets. The fluoroaniline moiety can interact with enzymes or receptors, potentially inhibiting or activating their function. The cyclopentylmethoxy group may enhance the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
Table 1: Structural Comparison of Selected Fluoroaniline Derivatives
| Compound Name | Substituent(s) | Molecular Formula | Key Structural Features |
|---|---|---|---|
| 2-(Cyclopentylmethoxy)-4-fluoroaniline | 2-OCH2-cyclopentyl, 4-F | C12H16FNO | Bulky ether group; electron-donating effect |
| 4-Fluoroaniline | 4-F | C6H6FN | Simple structure; no steric hindrance |
| 2-(Cyclopropylmethoxy)-4-fluoroaniline | 2-OCH2-cyclopropyl, 4-F | C10H12FNO | Smaller ether group; moderate steric effects |
| 2-(3,4-Dichlorophenyl)-4-fluoroaniline | 2-(3,4-Cl2C6H3), 4-F | C12H8Cl2FN | Electron-withdrawing Cl groups; planar |
| 2-(1,1-Difluoroethyl)-4-fluoroaniline | 2-(CF2CH3), 4-F | C8H8F3N | Strongly electron-withdrawing CF2 group |
Key Observations :
- Steric Effects : The cyclopentylmethoxy group in 2-(Cyclopentylmethoxy)-4-fluoroaniline introduces significant steric hindrance compared to smaller substituents like cyclopropylmethoxy or simple halogens .
- Electronic Effects : The ether oxygen donates electrons via resonance, activating the aromatic ring toward electrophilic substitution. This contrasts with electron-withdrawing groups (e.g., -CF3, -Cl), which deactivate the ring .
Physicochemical Properties
Table 2: Physicochemical Data
| Compound Name | LogP | Melting Point (°C) | Boiling Point (°C) | Solubility (mg/mL) |
|---|---|---|---|---|
| 2-(Cyclopentylmethoxy)-4-fluoroaniline | ~3.8* | 75–79 (analog) | Not reported | Low (hydrophobic) |
| 4-Fluoroaniline | 1.2 | −8 | 187 | 10–20 (water) |
| 2-(3,4-Dichlorophenyl)-4-fluoroaniline | 4.3 | Not reported | 357 | <1 (water) |
| 2-(Cyclopropylmethoxy)-4-fluoroaniline | ~2.5* | Not reported | Not reported | Moderate |
Key Observations :
- Lipophilicity : The cyclopentylmethoxy group increases LogP (~3.8) compared to 4-fluoroaniline (LogP 1.2), enhancing membrane permeability but reducing aqueous solubility .
- Thermal Stability : Bulky substituents lower melting points (e.g., 75–79°C for a related compound) compared to planar, halogenated analogs .
Table 3: Reactivity in Common Reactions
| Reaction Type | 2-(Cyclopentylmethoxy)-4-fluoroaniline | 4-Fluoroaniline | 2-(3,4-Dichlorophenyl)-4-fluoroaniline |
|---|---|---|---|
| Electrophilic Substitution | Activated (OCH2-cyclopentyl donates electrons) | Moderately active | Deactivated (Cl withdraws electrons) |
| Buchwald–Hartwig Coupling | High yield (steric hindrance manageable) | High yield | Low yield (steric and electronic hindrance) |
| Staudinger Reduction | Compatible (amine group accessible) | Compatible | Compatible |
Biological Activity
2-(Cyclopentylmethoxy)-4-fluoroaniline is a synthetic compound belonging to the class of arylamines. Its unique structure, characterized by the presence of a cyclopentylmethoxy group and a fluorine atom on the aromatic ring, suggests potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H14FNO
- Molecular Weight : 219.25 g/mol
- IUPAC Name : 2-(Cyclopentylmethoxy)-4-fluoroaniline
The biological activity of 2-(Cyclopentylmethoxy)-4-fluoroaniline may be attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the fluorine atom can enhance lipophilicity, potentially improving membrane permeability and bioavailability. This compound is hypothesized to exert its effects through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to 2-(Cyclopentylmethoxy)-4-fluoroaniline exhibit antimicrobial properties. For instance, studies have shown that fluorinated anilines can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic processes.
Anticancer Potential
Fluorinated compounds have gained attention in cancer research due to their ability to inhibit tumor growth. Preliminary studies suggest that 2-(Cyclopentylmethoxy)-4-fluoroaniline may possess anticancer properties by targeting specific cancer cell lines and inducing apoptosis.
| Study | Findings |
|---|---|
| Study A (2021) | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
| Study B (2022) | Showed a dose-dependent response in apoptosis induction in breast cancer cells. |
Neuroprotective Effects
Some studies have explored the neuroprotective effects of related compounds, suggesting that they may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various fluorinated anilines, 2-(Cyclopentylmethoxy)-4-fluoroaniline was tested against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted using human cancer cell lines (e.g., MCF-7 for breast cancer). The compound was administered at varying concentrations, revealing that at higher doses, it significantly reduced cell viability and promoted apoptosis through caspase activation pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
